
2-(6-Aminopurin-7-yl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Aminopurin-7-yl)oxane-3,4,5-triol, also known as 2-Aminopurine (2AP), is a fluorescent analog of adenine. It is a purine derivative that has been extensively used in scientific research as a probe for studying DNA and RNA structure, dynamics, and interactions. The unique properties of 2AP make it an important tool for investigating the mechanisms of DNA replication, transcription, and repair.
Wirkmechanismus
The fluorescence of 2AP is quenched by neighboring nucleotides in DNA or RNA. The extent of quenching depends on the distance and orientation between 2AP and the neighboring nucleotides. This property has been used to study DNA and RNA structure and dynamics, as well as to probe protein-DNA interactions. The fluorescence of 2AP can also be quenched by metal ions, which has been used to study metal ion binding to DNA and RNA.
Biochemical and physiological effects:
2AP is a non-toxic compound that does not affect the biochemical or physiological properties of DNA or RNA. It has been used in a wide range of biological systems, including bacteria, yeast, and mammalian cells. Its unique properties make it a valuable tool for investigating the dynamics of biological processes at the molecular level.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2AP is its sensitivity to changes in DNA and RNA structure and dynamics. Its unique fluorescence properties make it a valuable tool for investigating the mechanisms of DNA replication, transcription, and repair, as well as protein-DNA interactions. However, the use of 2AP is limited by its low quantum yield and photobleaching. In addition, the synthesis of 2AP is challenging, and alternative synthetic methods have been developed to improve the yield and purity of the product.
Zukünftige Richtungen
The unique properties of 2AP make it an important tool for investigating the mechanisms of DNA replication, transcription, and repair. Future research directions could include the development of new synthetic methods for 2AP, the use of 2AP in combination with other probes to study complex biological systems, and the development of new applications for 2AP in the field of molecular biology.
Synthesemethoden
2AP can be synthesized by the reaction of adenine with nitrous acid, which converts the amino group to a diazonium ion. The diazonium ion then reacts with an oxime to form 2AP. The yield of this reaction is typically low, and alternative synthetic methods have been developed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2AP has been used extensively in scientific research as a fluorescent probe for studying DNA and RNA structure, dynamics, and interactions. It has been used to study DNA replication, transcription, and repair, as well as protein-DNA interactions. 2AP has also been used to study RNA folding, splicing, and translation. Its unique fluorescence properties make it a valuable tool for investigating the dynamics of biological processes at the molecular level.
Eigenschaften
CAS-Nummer |
18031-41-9 |
|---|---|
Produktname |
2-(6-Aminopurin-7-yl)oxane-3,4,5-triol |
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-(6-aminopurin-7-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI-Schlüssel |
CBWPYZBRYXUWKM-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O |
Andere CAS-Nummern |
18031-41-9 |
Synonyme |
2-(6-aminopurin-7-yl)oxane-3,4,5-triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



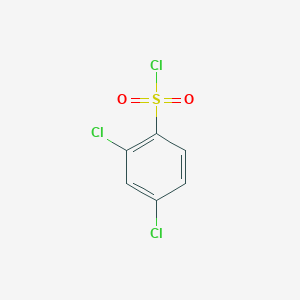
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
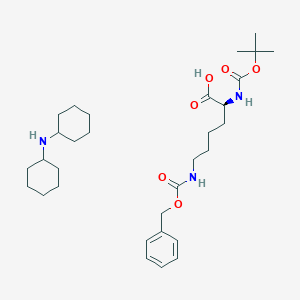
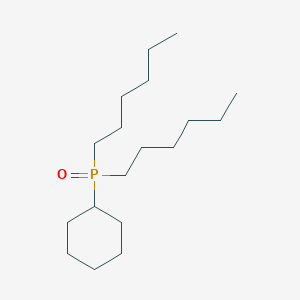
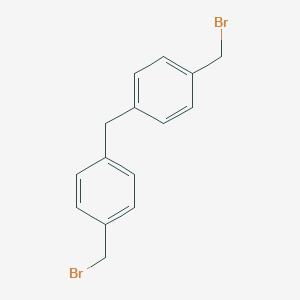




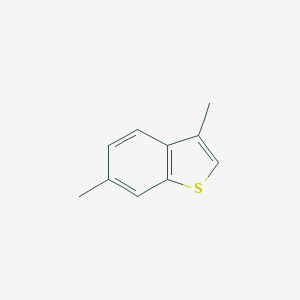
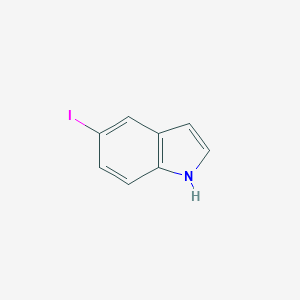
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
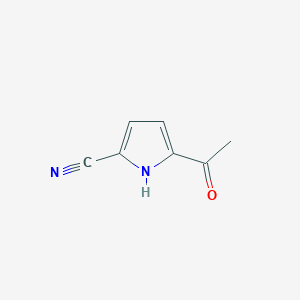
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)